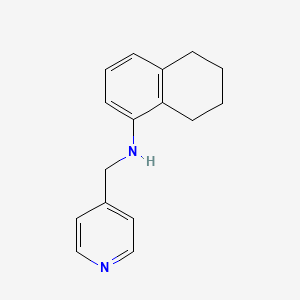![molecular formula C21H17NO4 B5798710 3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. This compound is commonly referred to as PACPA and is a derivative of phenyl acetate. The purpose of
Wirkmechanismus
PACPA exerts its anticancer effects by inhibiting HDACs, which leads to the activation of pro-apoptotic genes and the repression of anti-apoptotic genes. This results in the induction of apoptosis in cancer cells. PACPA has also been found to inhibit the proliferation of cancer cells and to induce cell cycle arrest.
Biochemical and Physiological Effects:
PACPA has been shown to have low toxicity and is well-tolerated by cells. It has been found to induce apoptosis in a variety of cancer cells, including breast, lung, and prostate cancer cells. PACPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, PACPA has been found to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PACPA in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for the development of new anticancer therapies. However, one limitation of using PACPA is that it is a relatively new compound and its long-term effects on humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research and development of PACPA. One area of interest is the development of new PACPA derivatives that have improved anticancer activity and selectivity. Another area of interest is the use of PACPA in combination with other anticancer agents to enhance their efficacy. Finally, the potential use of PACPA in the treatment of other diseases, such as inflammatory disorders, is an area of ongoing research.
Synthesemethoden
The synthesis of PACPA involves the reaction of 4-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with phenylacetic acid to produce PACPA. This method has been optimized to produce high yields of pure PACPA.
Wissenschaftliche Forschungsanwendungen
PACPA has been studied extensively for its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, PACPA can induce cell death in cancer cells while leaving normal cells unharmed.
Eigenschaften
IUPAC Name |
[3-[(4-phenoxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15(23)25-20-9-5-6-16(14-20)21(24)22-17-10-12-19(13-11-17)26-18-7-3-2-4-8-18/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTJSYILFMDIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenoxyphenyl)carbamoyl]phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-(2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5798627.png)
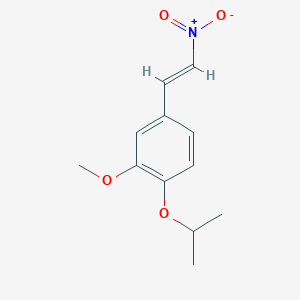
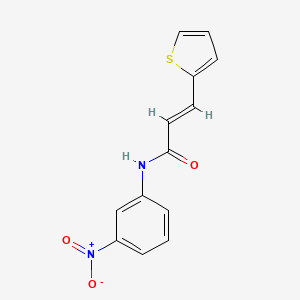
![N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5798642.png)
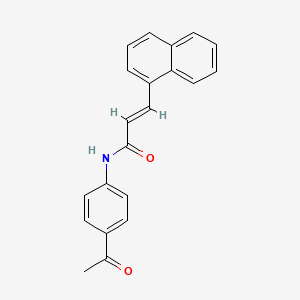

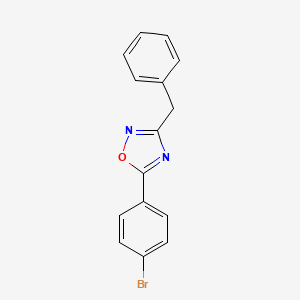

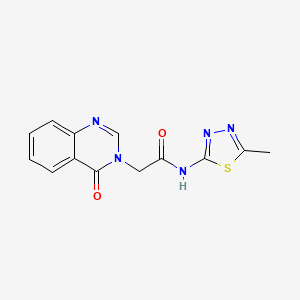
![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)
